Aqueous Solubility and Rat Pharmacokinetics: Pyrimidoazepine Derivative 13 vs. Piperazine-Urea Lead Compound 1
A 1,2-diamino-ethane-substituted pyrimidoazepine derivative (compound 13) demonstrated a 47-fold improvement in aqueous solubility at pH 2 (≥237 µg/mL) compared to the piperazine-urea lead compound 1 (5 µg/mL). In fasted-state simulated intestinal fluid (SIF), solubility increased 22-fold (11 µg/mL vs 0.5 µg/mL). Rat pharmacokinetics showed a 4.4-fold reduction in clearance (CL = 0.7 L/kg/h vs 3.1 L/kg/h) [1].
| Evidence Dimension | Aqueous solubility (pH 2) |
|---|---|
| Target Compound Data | ≥237 µg/mL (compound 13) |
| Comparator Or Baseline | 5 µg/mL (piperazine-urea JNJ-17203212, compound 1) |
| Quantified Difference | ≥47-fold improvement |
| Conditions | pH 2 aqueous buffer; compound 13 is a derivative of the parent scaffold |
Why This Matters
Superior solubility and lower clearance are critical for oral bioavailability and in vivo efficacy, making the pyrimidoazepine scaffold preferable for lead optimization.
- [1] Lebsack, A. D., et al. 1,2-Diamino-ethane-substituted-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepines as TRPV1 antagonists with improved properties. Bioorg. Med. Chem. Lett. 2010, 20, 7142-7146. View Source
